3,6-Dichloro-2,4-difluoroaniline
Overview
Description
3,6-Dichloro-2,4-difluoroaniline: is an organic compound with the molecular formula C₆H₃Cl₂F₂N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,6-Dichloro-2,4-difluoroaniline typically involves multiple steps:
Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Diazotization Reaction: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Fluorination Reaction: The diazonium salt is then treated with a fluorinating agent, such as potassium fluoride, to introduce the fluorine atoms.
Reduction Reaction: Finally, the compound is reduced to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing side reactions, and ensuring cost-effectiveness. The use of continuous-flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dichloro-2,4-difluoroaniline can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various aniline derivatives.
Substitution: Substituted aniline compounds with different functional groups.
Scientific Research Applications
Chemistry: 3,6-Dichloro-2,4-difluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,6-Dichloro-2,4-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to other dichloroaniline derivatives. The fluorine atoms enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
3,6-dichloro-2,4-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKETXBHUDSLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279665 | |
Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803717-56-7 | |
Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803717-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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